8-Hydroxyacyclovir

Description

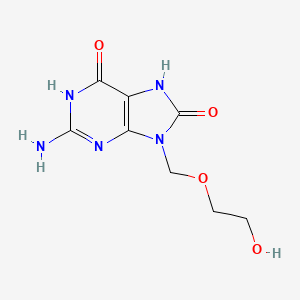

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-(2-hydroxyethoxymethyl)-1,7-dihydropurine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O4/c9-7-11-5-4(6(15)12-7)10-8(16)13(5)3-17-2-1-14/h14H,1-3H2,(H,10,16)(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSDSAPWOJZBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCN1C2=C(C(=O)NC(=N2)N)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001411 | |

| Record name | 9-[(2-Hydroxyethoxy)methyl]-2-imino-3,9-dihydro-2H-purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80685-23-0 | |

| Record name | 8-Hydroxyacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(2-Hydroxyethoxy)methyl]-2-imino-3,9-dihydro-2H-purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO62LCM69T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways of 8 Hydroxyacyclovir Formation

Enzymatic Biotransformation

Absence of Cytochrome P450 Involvement

The biotransformation of acyclovir (B1169), including the formation of 8-hydroxyacyclovir, occurs without the involvement of the cytochrome P450 (CYP) enzyme system. pharmgkb.orgscholarsresearchlibrary.comnih.govdrugbank.com Studies have confirmed that neither acyclovir nor its prodrug valacyclovir (B1662844) are metabolized by CYP enzymes. asm.orgdrugbank.com Research in rats specifically investigating the effect of acyclovir on the activity and expression of hepatic CYP1A2 found no significant impact, further suggesting that acyclovir does not interact with this key CYP enzyme. nih.gov The metabolic pathways for acyclovir, including both the major route leading to 9-carboxymethoxymethylguanine (B1436564) (CMMG) and the minor route to this compound, are handled by other enzymes such as alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase. nih.govasm.org

Species-Specific Metabolic Profiles

The rate of this compound formation exhibits significant variation across different species, a difference attributed primarily to varying levels of aldehyde oxidase activity.

Human Metabolic Conversion Rates and Quantitative Contribution

In humans, the conversion of acyclovir to this compound is a very minor metabolic pathway. Urinary recovery data from healthy volunteers show that typically less than 1% of an administered acyclovir dose is metabolized to this compound. pharmgkb.orgnih.govdrugbank.comnih.gov Some reports place the formation at even lower levels, such as less than 0.5% or 0.2% of the dose. asm.orgoup.com

In steady-state pharmacokinetic studies involving subjects with normal renal function, this compound accounted for approximately 1% of the total combined area under the curve (AUC) for acyclovir and its metabolites in plasma. nih.gov This proportion can increase slightly in individuals with impaired renal function, where it may account for about 2% of the total AUC, reflecting reduced elimination of the parent drug and its metabolites. nih.gov

| Parameter | Value/Range | Condition |

|---|---|---|

| Urinary Recovery (% of Dose) | <1% | Healthy Volunteers pharmgkb.orgnih.govdrugbank.com |

| Urinary Recovery (% of Dose) | <0.5% | - asm.org |

| Contribution to Total Plasma AUC | ~1% | Normal Renal Function nih.gov |

| Contribution to Total Plasma AUC | ~2% | Impaired Renal Function nih.gov |

Differential Formation in Primate Models and Other Mammalian Species

Significant species-dependent differences exist in the metabolism of acyclovir to this compound. Unlike in humans, this compound is a major metabolite in certain primate species, which is attributed to higher levels of aldehyde oxidase in these animals.

In cynomolgus monkeys, this compound was a major urinary metabolite, accounting for 25-30% of the urinary radioactivity after administration of radiolabeled valacyclovir. nih.gov Similarly, in rhesus monkeys, the urinary excretion of this compound was estimated to be around 15.3% of the total administered amount. nih.gov In contrast, other primate species like patas and African green monkeys excrete the dose primarily as unchanged acyclovir and the metabolite CMMG. nih.gov

In other mammalian species, the formation of this compound is also variable. In rabbits and guinea pigs, it is a minor metabolite, constituting about 3.5% and 3.1% of the dose, respectively. nih.gov In mice and rats, it is also considered a minor urinary metabolite, with the vast majority of the drug being excreted unchanged. nih.gov

| Species | This compound Excretion (% of Dose/Radioactivity) |

|---|---|

| Human | <1% nih.govdrugbank.com |

| Cynomolgus Monkey | 25-30% nih.gov |

| Rhesus Monkey | ~15.3% nih.gov |

| Rabbit | ~3.5% nih.gov |

| Guinea Pig | ~3.1% nih.gov |

| Mouse | Minor Metabolite nih.gov |

| Rat | Minor Metabolite nih.gov |

Pharmacokinetic Disposition and Elimination Dynamics

Systemic Pharmacokinetics

The systemic exposure and elimination of 8-OH-ACV are influenced by both metabolic formation and renal clearance pathways.

Plasma Exposure and Concentration Ratios Relative to Parent Drug

Under normal physiological conditions, 8-OH-ACV represents a small fraction of the total systemic exposure compared to its parent compound, acyclovir (B1169). Following the administration of valacyclovir (B1662844), the prodrug of acyclovir, 8-OH-ACV accounts for approximately 1% of the total combined plasma area under the curve (AUC), whereas acyclovir accounts for about 88%. nih.gov

In a study involving subjects with normal renal function receiving high-dose valacyclovir, the average steady-state plasma concentration (Cavg) of 8-OH-ACV was found to be 0.24 µM. nih.gov This is substantially lower than the Cavg for acyclovir, which was 23 µM in the same group. nih.gov This results in a metabolite-to-parent drug concentration ratio of approximately 0.01 in individuals with normal kidney function.

Influence of Renal Function on Systemic Concentrations

Renal function has a profound impact on the systemic concentrations of 8-OH-ACV. In individuals with severe renal impairment, the plasma concentrations of 8-OH-ACV are significantly elevated. Studies have shown that in patients with chronic kidney disease (creatinine clearance of approximately 15 to 30 ml/min), the average steady-state concentrations of 8-OH-ACV can be 5 to 6 times higher than in subjects with normal renal function. asm.org

One study documented the average steady-state plasma concentration of 8-OH-ACV to be 1.4 µM in subjects with chronic kidney disease, a nearly six-fold increase compared to the 0.24 µM observed in subjects with normal renal function. nih.gov This accumulation is a direct consequence of reduced renal elimination. nih.govasm.org

Table 1: Impact of Renal Function on Steady-State Plasma Concentrations

| Analyte | Renal Function | Average Steady-State Plasma Concentration (Cavg) (µM) |

| 8-Hydroxyacyclovir | Normal | 0.24 |

| Impaired | 1.4 | |

| Acyclovir (Parent Drug) | Normal | 23 |

| Impaired | 48 | |

| Data sourced from a study administering high-dose valacyclovir. nih.gov |

Apparent Elimination Half-Life

Specific data on the elimination half-life of this compound in humans is not extensively documented in the available literature. However, pharmacokinetic studies in cynomolgus monkeys have provided some insight. In these non-human primate models, this compound demonstrated an apparent elimination half-life of approximately 1 to 1.6 hours.

Dose-Independent Kinetics

The parent drug, acyclovir, is known to exhibit dose-independent (linear) pharmacokinetics following intravenous administration. pharmgkb.orgnih.gov Studies in cynomolgus monkeys suggest that this compound follows this characteristic as well, demonstrating dose-independent kinetics over the tested dose ranges. This implies that an increase in the administered dose of the parent drug leads to a proportional increase in the plasma exposure of the metabolite in this animal model.

Central Nervous System Pharmacokinetics

The ability of 8-OH-ACV to cross the blood-brain barrier is a key aspect of its pharmacokinetic profile.

Cerebrospinal Fluid Penetration and Distribution

This compound effectively penetrates the central nervous system. The extent of its distribution into the cerebrospinal fluid (CSF) is significant and comparable to that of its parent drug, acyclovir. asm.org The CSF penetration is typically described by the ratio of the area under the concentration-time curve (AUC) in the CSF to the AUC in the plasma. For 8-OH-ACV, this ratio is approximately 0.25, indicating that CSF exposure is about 25% of the plasma exposure. asm.org

Interestingly, while renal impairment leads to proportionally higher concentrations of 8-OH-ACV in both plasma and CSF, it does not alter the CSF-to-plasma ratio. asm.orgnih.gov This suggests that the mechanism of transport across the blood-brain barrier for this metabolite is not affected by renal function. asm.org Despite much lower systemic exposure of 8-OH-ACV compared to another acyclovir metabolite, CMMG, their exposures in the CSF are similar. nih.gov

Table 2: Cerebrospinal Fluid (CSF) and Plasma Concentrations

| Analyte | Renal Function | Average Steady-State Plasma Cavg (µM) | Average Steady-State CSF Cavg (µM) | CSF/Plasma AUC Ratio |

| This compound | Normal | 0.24 | 0.06 | ~0.25 |

| Impaired | 1.4 | 0.26 | ~0.25 | |

| Data sourced from a study administering high-dose valacyclovir. nih.govasm.orgresearchgate.net |

Impact of Renal Impairment on Cerebrospinal Fluid Concentrations

Renal impairment significantly alters the pharmacokinetic profile of this compound, leading to elevated concentrations in the cerebrospinal fluid (CSF). nih.govasm.orgnih.gov In individuals with compromised renal function, the reduced elimination of acyclovir and its metabolites from the systemic circulation results in a proportional increase in their CSF concentrations. asm.orgnih.govresearchgate.net

A study involving subjects with chronic renal impairment (creatinine clearance of approximately 15 to 30 ml/min) demonstrated substantially higher average steady-state concentrations of this compound in the CSF compared to subjects with normal renal function. asm.orgnih.govresearchgate.net While the systemic exposure to this compound is considerably lower than that of another acyclovir metabolite, 9-carboxymethoxymethylguanine (B1436564) (CMMG), their exposure levels within the CSF are comparable. nih.gov This is noteworthy because, like acyclovir and CMMG, renal impairment leads to a significant increase in the systemic and CSF concentrations of this compound. nih.gov

The following table presents the average steady-state concentrations (Cavg) of this compound in the CSF of individuals with normal renal function versus those with chronic kidney disease (CKD).

Table 1: Average Steady-State Cerebrospinal Fluid Concentrations of this compound

| Renal Function Status | Average CSF Concentration (Cavg) of 8-OH-ACV (µM) |

|---|---|

| Normal Renal Function | 0.06 |

| Chronic Kidney Disease | 0.26 |

Data sourced from a study by Fletcher et al. published in Antimicrobial Agents and Chemotherapy. researchgate.net

These findings underscore the direct relationship between renal function and the accumulation of this compound in the central nervous system. The elevated CSF concentrations in the setting of renal impairment suggest that this metabolite could potentially contribute to the neuropsychiatric symptoms occasionally observed in patients with renal insufficiency undergoing treatment with acyclovir prodrugs like valacyclovir. nih.govpracticalneurology.com

Cerebrospinal Fluid-to-Plasma Concentration Ratios

The penetration of this compound into the cerebrospinal fluid is effectively quantified by the CSF-to-plasma concentration ratio. A primary measure for this is the ratio of the area under the concentration-time curve (AUC) in the CSF to the AUC in the plasma over a dosing interval (AUCτ). asm.orgnih.gov

Research has shown that the CSF-to-plasma AUCτ ratio for this compound is approximately 0.25, a value similar to that of the parent compound, acyclovir. nih.gov This indicates that this compound distributes into the CSF to a similar extent as acyclovir. nih.gov In contrast, the CMMG metabolite exhibits much lower penetration into the CSF, with a CSF-to-plasma AUCτ ratio of about 0.025. nih.gov

Crucially, studies have demonstrated that renal impairment does not alter the propensity of this compound to distribute into the CSF. nih.govasm.orgnih.govresearchgate.net The CSF-to-plasma concentration ratios for this compound remain consistent regardless of the patient's renal function status. nih.gov This implies that the higher concentrations of this compound observed in the CSF of patients with renal impairment are a direct consequence of elevated systemic concentrations due to decreased renal clearance, rather than an altered distribution across the blood-brain barrier. asm.orgnih.gov

The table below provides the mean CSF-to-plasma maximum concentration (Cmax) ratios for this compound in subjects with normal renal function and those with chronic kidney disease.

Table 2: Mean Cerebrospinal Fluid-to-Plasma Cmax Ratios of this compound

| Renal Function Status | Mean CSF-to-Plasma Cmax Ratio of 8-OH-ACV (± SD) |

|---|---|

| Normal Renal Function | 0.20 ± 0.04 |

| Chronic Kidney Disease | 0.19 ± 0.03 |

Data sourced from a study by Fletcher et al. published in Antimicrobial Agents and Chemotherapy. nih.gov

The consistency of these ratios across different renal function states is a key pharmacokinetic characteristic of this compound.

Toxicological and Clinical Significance As an Acyclovir Metabolite

Role in Acyclovir-Associated Neuropsychiatric Symptoms

Acyclovir (B1169) therapy is occasionally complicated by reversible neuropsychiatric symptoms, a phenomenon observed more frequently in individuals with impaired renal function. nih.govresearchgate.netasm.orgnih.gov While the parent drug, acyclovir, and its major metabolite, 9-carboxymethoxymethylguanine (B1436564) (CMMG), have been implicated, the contribution of 8-hydroxyacyclovir to these adverse events is an area of active investigation.

Studies have demonstrated that impaired renal function significantly increases the systemic and cerebrospinal fluid (CSF) concentrations of this compound. nih.govresearchgate.netasm.orgnih.gov In a study involving subjects with normal and impaired renal function receiving high-dose valacyclovir (B1662844) (a prodrug of acyclovir), the average steady-state concentrations of 8-OH-ACV were notably greater in both the systemic circulation and the CSF of those with renal impairment. nih.govresearchgate.netasm.org This suggests that reduced elimination due to compromised kidney function leads to higher concentrations of the metabolite in the central nervous system (CNS). nih.govresearchgate.netasm.orgnih.gov The fraction of acyclovir converted to 8-OH-ACV was found to be 1.0% in individuals with normal renal function, which increased to 2.9% in those with renal impairment. nih.gov

When comparing the accumulation of acyclovir metabolites in the CNS, an interesting finding emerges. Despite the systemic exposure to 8-OH-ACV being considerably lower than that of CMMG, their exposures in the CSF are similar. nih.gov This is reflected in their CSF-to-plasma area under the concentration-time curve (AUC) ratios. The CSF-to-plasma AUC ratio for 8-OH-ACV is approximately 0.25, which is similar to that of the parent drug, acyclovir. nih.gov In contrast, CMMG penetrates the CSF to a much lesser extent, with a CSF-to-plasma AUC ratio of about 0.025. nih.gov This indicates that this compound has a greater propensity to distribute to the CSF compared to CMMG. Consequently, 8-OH-ACV cannot be dismissed as a potential contributor to the neuropsychiatric symptoms associated with acyclovir therapy, especially in the context of renal dysfunction. nih.gov

| Pharmacokinetic Parameters of Acyclovir and its Metabolites in CSF | |

| Analyte | CSF-to-Plasma AUC Ratio |

| Acyclovir | ~0.25 |

| This compound (8-OH-ACV) | ~0.25 |

| 9-Carboxymethoxymethylguanine (CMMG) | ~0.025 |

Accumulation in Cerebrospinal Fluid in Impaired Renal Function

In Vitro and In Vivo Antiviral Efficacy Assessment

The antiviral properties of this compound and related compounds have been a subject of scientific inquiry to understand their potential therapeutic value and to inform the development of new antiviral agents.

While acyclovir is a potent inhibitor of HSV replication, its metabolite, this compound, which is formed by the action of aldehyde oxidase, demonstrates different activity profiles. pharmgkb.org Research into the direct antiviral activity of 8-OH-ACV itself is less extensively documented in readily available literature compared to its parent compound. The primary mechanism of acyclovir's action involves its conversion to acyclovir triphosphate, which inhibits viral DNA polymerase. unict.it The efficacy of 8-OH-ACV would depend on its ability to undergo similar phosphorylation and inhibit the viral enzyme.

Chromatographic and Spectrometric Techniques

Chromatographic techniques are central to the separation of this compound from endogenous components in biological matrices and from other related compounds, such as the parent drug acyclovir and its other metabolites. oup.com The combination of liquid chromatography with mass spectrometry has become the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. nih.govwikipedia.org

Liquid chromatography-mass spectrometry (LC-MS), particularly when used in tandem (LC-MS/MS), is the preferred method for the quantification of this compound in biological samples. nih.govwikipedia.org This technique couples the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection afforded by mass spectrometry. wikipedia.org

For polar compounds like this compound, which contains multiple hydrophilic functional groups, achieving adequate retention and separation on traditional reversed-phase columns (like C18) can be challenging. oup.com Therefore, methods may employ hydrophilic interaction liquid chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing better retention for polar analytes. oup.com Alternatively, specialized reversed-phase columns designed for polar compounds or specific mobile phase modifiers can be used.

In the mass spectrometer, electrospray ionization (ESI) is commonly used to generate ions of this compound, typically protonated molecules [M+H]⁺ in positive ion mode. nih.govdrugbank.com Quantification is then performed using selected-reaction monitoring (SRM), where a specific precursor ion (the [M+H]⁺ ion of this compound) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides excellent specificity, minimizing interference from other matrix components. nih.gov For guanine-related acyclic nucleoside analogues like acyclovir and its metabolites, a common fragmentation involves the loss of the N9-substituent, yielding a protonated guanine (B1146940) product ion. nih.gov

Table 1: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase |

| Column | e.g., InertSustain® Amide column (for HILIC) oup.com |

| Mobile Phase | Gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate). oup.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 242.1 (corresponding to [C₈H₁₁N₅O₄+H]⁺) |

| Product Ion (Q3) | A characteristic fragment ion, often m/z 152 corresponding to the protonated guanine base. nih.gov |

| Detection Mode | Selected-Reaction Monitoring (SRM) |

While LC-MS/MS is predominant, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection can also be employed for the analysis of this compound, although it generally offers lower sensitivity and specificity. actascientific.com The key challenge in developing an HPLC-UV method is achieving sufficient chromatographic resolution between this compound, the parent drug, and other metabolites or endogenous substances that may absorb at a similar wavelength. pnas.org

The polarity of this compound necessitates careful selection of the stationary and mobile phases. A typical approach involves a reversed-phase C18 column with a highly aqueous mobile phase containing a buffer (e.g., phosphate (B84403) or acetate) to control the pH and improve peak shape. helixchrom.com Given the compound's UV absorbance due to its purine (B94841) ring structure, detection is typically set at a wavelength maximum, which is around 254 nm. pnas.org Method development would focus on optimizing mobile phase composition, pH, and gradient elution to ensure adequate separation. actascientific.com

Table 2: Typical HPLC-UV Method Considerations for this compound

| Parameter | Consideration |

|---|---|

| Column | Reversed-Phase C18 or C8, potentially with polar end-capping. helixchrom.com |

| Mobile Phase | Aqueous buffer (e.g., potassium phosphate) with a small percentage of organic modifier (e.g., methanol (B129727) or acetonitrile). |

| Detection | UV spectrophotometry, typically around 254 nm. pnas.org |

| Flow Rate | Typically 0.8 - 1.2 mL/min. |

| Key Challenge | Achieving baseline separation from acyclovir and other potential interferences in the biological matrix. |

Liquid Chromatography-Mass Spectrometry Approaches

Sample Preparation and Internal Standards

Effective sample preparation is a critical step to remove proteins and other interfering components from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical system. pnrjournal.comlabrulez.com The choice of an appropriate internal standard is equally vital for accurate and precise quantification, as it compensates for variability during the sample preparation and analysis process. japsonline.com

Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up and concentrating analytes from complex biological matrices like plasma and urine. labrulez.commdpi.com It offers advantages over simpler methods like protein precipitation by providing cleaner extracts and reducing matrix effects. mdpi.com

For a polar analyte like this compound, a reversed-phase sorbent such as a hydrophilic-lipophilic balance (HLB) polymer or a C8/C18 silica-based material can be used. mdpi.comthermofisher.com The selection process depends on the specific properties of the analyte and the matrix. thermofisher.com Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can also be highly effective for purifying polar and ionizable compounds. thermofisher.com

The general SPE procedure involves four main steps:

Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase. mdpi.com

Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the SPE cartridge. mdpi.com

Washing: The sorbent is washed with a weak solvent to remove unretained matrix interferences while the analyte of interest remains bound. labrulez.com

Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte for analysis. labrulez.com

Table 3: Generic Solid-Phase Extraction (SPE) Protocol for this compound

| Step | Procedure | Purpose |

|---|---|---|

| Sample Pre-treatment | Dilute plasma or urine sample with an appropriate buffer (e.g., phosphoric acid for acidic analytes). windows.net | To adjust pH and disrupt protein binding. |

| Sorbent Conditioning | Flush cartridge with 1 mL Methanol, followed by 1 mL Water. | To activate the sorbent for analyte retention. |

| Sample Loading | Apply the pre-treated sample to the cartridge at a slow, steady flow rate. | To bind the analyte to the sorbent. |

| Wash | Wash cartridge with a weak solvent (e.g., 5% Methanol in water). | To remove salts and other polar interferences. |

| Elution | Elute this compound with a strong solvent (e.g., Methanol or Acetonitrile). | To recover the purified analyte. |

The use of an internal standard (IS) is essential in quantitative bioanalysis to correct for the potential loss of analyte during sample processing and for variations in instrument response. japsonline.com For LC-MS/MS analysis, a stable isotopically labeled (SIL) internal standard is the ideal choice. nih.govacanthusresearch.com A SIL-IS is a version of the analyte (this compound) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). acanthusresearch.com

A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same extraction recovery and ionization effects in the mass spectrometer. nih.govnih.gov However, it is distinguishable by its higher mass. acanthusresearch.com This co-behavior allows the SIL-IS to accurately compensate for analytical variability, leading to significantly improved accuracy and precision compared to using a structural analogue as an internal standard. scispace.com

Key considerations for a suitable SIL-IS include:

Mass Difference: A mass shift of at least 3 atomic mass units is generally preferred to prevent spectral overlap from the natural isotopic abundance of the unlabeled analyte. acanthusresearch.com

Isotopic Stability: The isotopic labels must be placed in a metabolically and chemically stable position within the molecule to prevent exchange with unlabeled atoms during sample preparation, storage, or analysis. acanthusresearch.com For example, labels should not be placed on exchangeable protons like those on hydroxyl or amine groups. acanthusresearch.com

Solid-Phase Extraction from Biological Matrices

Method Validation Parameters

Before a bioanalytical method can be used for the analysis of study samples, it must undergo a full validation process to demonstrate its reliability and performance. europa.eupmda.go.jp This validation is conducted according to strict guidelines from regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eueuropa.eu The main validation parameters are outlined below. europa.eu

Table 4: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | General Acceptance Criteria |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. europa.eunih.gov | No significant interference at the retention time of the analyte and internal standard in blank samples. europa.eu |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. A curve is constructed using a blank sample and at least six non-zero calibration standards. europa.eu | A regression model is applied (e.g., linear, weighted 1/x²). The back-calculated concentrations of at least 75% of standards must be within ±15% of the nominal value (±20% at the LLOQ). oup.comeuropa.eu |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu | Analyte response should be at least 5 times the response of a blank sample. Accuracy should be within ±20% of the nominal value, and precision should not exceed 20% CV. pmda.go.jpeuropa.eu |

| Accuracy | The closeness of the determined concentration to the true nominal value. It is assessed using Quality Control (QC) samples at multiple concentration levels (low, mid, high). pmda.go.jpnih.gov | The mean concentration should be within ±15% of the nominal value for QC samples. pmda.go.jpeuropa.eu |

| Precision | The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV) and is evaluated for within-run and between-run variability. pmda.go.jpnih.gov | The CV should not exceed 15% for QC samples. pmda.go.jpeuropa.eu |

| Matrix Effect | The suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix. pmda.go.jp | Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage). europa.eu | The mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. europa.eu |

Specificity and Sensitivity

Specificity is the ability of a bioanalytical method to unequivocally measure the analyte of interest, this compound, in the presence of other components that may be present in the sample. fda.govoutsourcedpharma.com These can include endogenous substances from the biological matrix, the parent drug (Acyclovir), other metabolites like 9-carboxymethoxymethylguanine (CMMG), and any concomitant medications. fda.gov To establish specificity, the method is challenged with blank matrix samples from at least six different sources to ensure that no significant interference is detected at the retention time of this compound and its internal standard (IS). europa.eunalam.ca According to regulatory guidelines, the response from any interfering components should not be more than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte, and not more than 5% for the internal standard. europa.eunalam.ca

Sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of this compound in a sample that can be measured with acceptable accuracy and precision. gabi-journal.net The analyte response at the LLOQ must be clearly distinguishable from the background noise, typically at least five times the response of a blank sample. gabi-journal.net The LLOQ must be adequate for the intended purpose of the study, for instance, to characterize the terminal elimination phase of the metabolite in a pharmacokinetic study.

Accuracy and Precision

Accuracy refers to the closeness of the mean concentration determined by the method to the true nominal concentration of this compound. It is expressed as a percentage of the nominal value. Precision describes the closeness of agreement among a series of measurements and is expressed as the coefficient of variation (CV%). worldwide.comresearchgate.net

Both accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels: low, medium, and high. ich.org These evaluations are performed within a single analytical run (intra-run) and across multiple runs on different days (inter-run). ich.org For a method to be considered valid, the accuracy for QC samples should generally be within ±15% of the nominal concentration, and the precision (CV%) should not exceed 15%. ich.orgmdpi.com For the LLOQ, a slightly wider acceptance range of ±20% for accuracy and ≤20% for precision is often permitted. ich.orgich.org

Table 1: Illustrative Intra-Day and Inter-Day Accuracy and Precision Data for this compound Quantification

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (% Bias) (n=5) | Intra-Day Precision (% CV) (n=5) | Inter-Day Accuracy (% Bias) (n=15) | Inter-Day Precision (% CV) (n=15) |

| LLOQ | 5.0 | -4.5 | 8.2 | -3.8 | 9.5 |

| Low (LQC) | 15.0 | 2.1 | 5.5 | 2.9 | 6.1 |

| Medium (MQC) | 150 | 1.5 | 3.1 | 1.8 | 4.2 |

| High (HQC) | 300 | -0.8 | 2.5 | -1.1 | 3.4 |

| This table presents example data to illustrate typical results for a validated method and does not represent actual experimental findings for this specific compound. |

Recovery and Dilution Integrity

Recovery is the efficiency of the analytical method's extraction process for this compound from the biological matrix. It is determined by comparing the analytical response of extracted QC samples to that of post-extraction spiked samples (representing 100% recovery). While 100% recovery is not required, it must be consistent, precise, and reproducible across all QC levels to ensure the reliability of the assay. gabi-journal.net For instance, studies on the parent drug Acyclovir have shown that consistent recovery is achievable. nih.govresearchgate.net

Dilution Integrity is a critical parameter that demonstrates that a sample containing this compound at a concentration above the Upper Limit of Quantification (ULOQ) can be diluted with a blank matrix to bring the concentration into the validated range without affecting accuracy and precision. ich.orgpmda.go.jp This is validated by preparing a sample at a high concentration, diluting it by several factors, and analyzing at least five replicates per dilution factor. ich.orgmdpi.com The accuracy and precision for the diluted samples must be within ±15%. ich.orgpmda.go.jp

Table 2: Illustrative Recovery and Dilution Integrity Data for this compound

| Parameter | QC Level | Nominal Conc. (ng/mL) | Mean Result | Accuracy (%) | Precision (% CV) |

| Recovery | LQC | 15.0 | 88.5% | N/A | 4.8 |

| MQC | 150 | 91.2% | N/A | 3.5 | |

| HQC | 300 | 90.5% | N/A | 3.9 | |

| Dilution Integrity | 1:10 Dilution | 500 (Diluted to 50) | 51.5 ng/mL | 103.0 | 5.1 |

| 1:20 Dilution | 500 (Diluted to 25) | 24.1 ng/mL | 96.4 | 6.3 | |

| This table presents example data to illustrate typical results for a validated method and does not represent actual experimental findings for this specific compound. |

Stability in Biological Samples

The stability of this compound in the biological matrix must be thoroughly evaluated to ensure that its concentration does not change from the time of sample collection to the final analysis. europa.eu Stability is assessed by analyzing QC samples at low and high concentrations after subjecting them to various storage and handling conditions that mimic those of the study samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration. ich.org

Key stability evaluations include:

Freeze-Thaw Stability: Assesses the effect of repeated freezing (e.g., at -20°C or -80°C) and thawing cycles. pharmacophorejournal.com

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a period that reflects the time samples may be left out during processing. pharmacophorejournal.com

Long-Term Stability: Evaluates stability over the expected storage period of the study samples, at the intended storage temperature. nih.gov

Autosampler (Post-Preparative) Stability: Confirms that the processed samples remain stable in the autosampler for the duration of the analytical run. nih.gov

Stock Solution Stability: Ensures the stability of the stock solutions of this compound and the internal standard under their storage conditions. fda.gov

Table 3: Illustrative Stability Data for this compound in Human Plasma

| Stability Test | Storage Condition | LQC (% Change from Nominal) | HQC (% Change from Nominal) |

| Freeze-Thaw (3 cycles) | -20°C to Room Temp | -4.1% | -2.5% |

| Bench-Top (8 hours) | Room Temperature | 2.8% | 1.9% |

| Autosampler (24 hours) | 4°C | 3.5% | 2.2% |

| Long-Term (90 days) | -80°C | -5.7% | -4.8% |

| This table presents example data to illustrate typical results for a validated method and does not represent actual experimental findings for this specific compound. |

Table of Compounds

Table 3: List of Compounds

| Abbreviation | Full Compound Name |

|---|---|

| 8-OH-ACV | 8-Hydroxyacyclovir |

| ACV | Acyclovir (B1169) |

| CMMG | 9-(Carboxymethoxymethyl)guanine |

| CSF | Cerebrospinal Fluid |

| DMSO-d6 | Deuterated Dimethyl Sulfoxide (B87167) |

| HPLC | High-Performance Liquid Chromatography |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |

| AOX1 | Aldehyde Oxidase 1 |

| L-valine | (2S)-2-amino-3-methylbutanoic acid |

Synthetic Pathways and Structural Elucidation

Practical Laboratory Synthesis Methods for Research

While several methods for synthesizing 8-Hydroxyacyclovir have been reported, many are not suitable for producing the large quantities required for extensive research. A practical and scalable two-step method has been developed to address this need, starting from 8-bromoacyclovir. clockss.org

A previously established method for preparing this compound involved treating 8-bromoacyclovir with sodium acetate (B1210297) in glacial acetic acid, followed by neutralization. However, this approach often resulted in a mixture of the desired product and various acetate intermediates, which proved difficult to separate, making it impractical for large-scale synthesis. clockss.org

A more reliable, modified procedure allows for the production of multi-gram quantities of high-purity this compound. clockss.org This improved method involves two distinct steps:

Formation of an Acetate Intermediate : 8-bromoacyclovir is first treated with sodium acetate in refluxing glacial acetic acid. This reaction produces an acetate intermediate, 9-((2-acetoxyethoxy)methyl)-8-hydroxyguanine, in good yield (75%). It is suggested that the initially formed 8-acetoxyacyclovir undergoes a rapid acetyl group migration to the primary hydroxyl group of the side chain under the reaction conditions. This intermediate is a stable, high-purity solid that can be easily isolated through recrystallization. clockss.orgrsc.org

Hydrolysis to this compound : The purified acetate intermediate is then hydrolyzed. This is achieved by treating it with 2-aminoethanol in boiling water. This step cleanly removes the acetyl group, yielding the final product, this compound. The product can be isolated in high yield (96%) and purity by recrystallization from aqueous acetic acid. clockss.org

This step-wise synthesis via the acetate intermediate provides a dependable route to obtain highly pure this compound in the quantities necessary for metabolic research. clockss.org

| Compound Name | Starting Material/Intermediate | Reagents | Product | Yield |

|---|---|---|---|---|

| 9-((2-acetoxyethoxy)methyl)-8-hydroxyguanine | 8-bromoacyclovir | Sodium Acetate (NaOAc), Acetic Acid (AcOH) | Acetate intermediate (5) | 75% clockss.org |

| This compound | 9-((2-acetoxyethoxy)methyl)-8-hydroxyguanine | 2-Aminoethanol, Water (H₂O) | This compound (2) | 96% clockss.org |

Spectroscopic Analysis and Tautomeric Forms

The structural identity of this compound has been confirmed through various spectroscopic techniques, which also provide insight into its predominant tautomeric form in solution. clockss.orgresearchgate.net

Spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides definitive structural data. clockss.org Careful analysis of the NMR spectra of this compound, particularly in a dimethyl sulfoxide (B87167) (DMSO-d6) solution, has been crucial in elucidating its tautomeric state. clockss.orgresearchgate.net

| Technique | Observed Data for this compound clockss.org |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 10.51 (s, 1H, NH), 10.32 (s, 1H, NH), 6.50 (s, 2H, NH₂), 5.17 (s, 2H, NCH₂O), 4.61 (t, J=5.5 Hz, 1H, OH), 3.44 (q, J=5.5 Hz, 2H, OCH₂CH₂OH), 3.37 (t, J=5.5 Hz, 2H, OCH₂CH₂OH) |

| ¹³C NMR (100 MHz, DMSO-d6) | δ 156.8 (C-6), 154.0 (C-2), 151.2 (C-4), 148.9 (C-8), 116.1 (C-5), 72.0 (N-CH₂-O), 69.9 (OCH₂CH₂OH), 60.5 (OCH₂CH₂OH) |

| IR (KBr, cm⁻¹) | 3350, 3120, 1686, 1640, 1594 |

| High-Resolution Mass Spectrometry (HRMS ESI) | m/z 242.0889 (MH⁺), Calculated for C₈H₁₂N₅O₄: 242.0889 |

A significant aspect of this compound's structure is its existence in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. tgc.ac.in For this compound, the key equilibrium is between the 8-hydroxy (enol) form and the 8-oxo (keto) form.

Future Research Directions

Comprehensive Neurotoxicological Mechanisms

While acyclovir (B1169) is generally considered safe, instances of neurotoxicity have been reported, particularly in patients with renal impairment. nih.govresearchgate.netnih.gov The metabolite 8-hydroxyacyclovir, along with another metabolite, 9-[(carboxymethoxy)methyl]guanine (CMMG), has been implicated in these adverse neurological effects. nih.govnih.govpharmgkb.org However, the precise mechanisms by which 8-OH-ACV might contribute to neurotoxicity remain largely undefined. nih.govnih.gov

Future research is poised to delve deeper into the molecular and cellular pathways affected by 8-OH-ACV in the central nervous system. Key questions that researchers aim to answer include:

Blood-Brain Barrier Penetration: How readily does 8-OH-ACV cross the blood-brain barrier? gu.se Understanding its ability to enter the central nervous system is a critical first step in elucidating its potential for neurotoxicity.

Neuronal Cell Interactions: What are the specific interactions of 8-OH-ACV with neuronal cells? Investigations may focus on its effects on neuronal cell viability, function, and signaling pathways.

Role in Acyclovir-Induced Neurotoxicity: What is the direct contribution of 8-OH-ACV to the spectrum of neurological symptoms observed in some patients receiving acyclovir, such as confusion, hallucinations, and seizures? nih.govresearchgate.net Distinguishing its effects from those of CMMG and acyclovir itself is a crucial research goal. nih.govpharmgkb.org

Advanced in vitro and in vivo models will be instrumental in these investigations. Techniques such as advanced microscopy, electrophysiology, and molecular biology will be employed to probe the neurotoxic potential of 8-OH-ACV at a granular level. The insights gained will be vital for developing strategies to mitigate or prevent neurotoxic side effects associated with acyclovir therapy.

Inter-Individual Variability in Metabolic Profiles

Significant differences exist among individuals in how they metabolize drugs, and acyclovir is no exception. nih.govpharmgkb.org The formation of 8-OH-ACV from acyclovir is catalyzed by the enzyme aldehyde oxidase. nih.govpharmgkb.org The activity of this enzyme can vary considerably between individuals due to genetic and environmental factors. nih.gov This variability in metabolic profiles can lead to different concentrations of 8-OH-ACV in the body, which may, in turn, influence both the therapeutic efficacy and the risk of adverse effects.

Future research in this area will likely focus on:

Pharmacogenomics: Identifying genetic polymorphisms in the aldehyde oxidase gene and other relevant genes that influence the rate and extent of 8-OH-ACV formation. pharmgkb.orgnih.gov This could lead to personalized medicine approaches where acyclovir dosing is tailored to an individual's genetic makeup.

Influence of Co-morbidities: Investigating how conditions such as renal impairment affect the metabolism and accumulation of 8-OH-ACV. nih.govpharmgkb.org Patients with compromised kidney function are known to be at higher risk for acyclovir-related neurotoxicity. researchgate.netnih.gov

Drug-Drug Interactions: Exploring how co-administered drugs might alter the activity of aldehyde oxidase and consequently affect 8-OH-ACV levels.

By understanding the factors that contribute to inter-individual variability in 8-OH-ACV metabolism, clinicians will be better equipped to predict which patients are at a higher risk for toxicity and to adjust treatment strategies accordingly.

Development of Novel Analytical Approaches

Accurate and sensitive measurement of this compound in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and research into its physiological effects. clearsynth.com Current methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS), are established for its detection. nih.govresearchgate.net However, there is always a drive to develop more advanced and efficient analytical techniques.

Future research in analytical chemistry will aim to:

Enhance Sensitivity and Specificity: Developing methods with lower limits of detection and quantification to accurately measure even trace amounts of 8-OH-ACV in complex biological matrices like cerebrospinal fluid. nih.govnih.gov

High-Throughput Screening: Creating rapid and cost-effective analytical platforms that can process a large number of samples, which is crucial for large-scale clinical studies and pharmacogenomic research.

Real-Time Monitoring: Exploring the potential for developing sensors or other devices that could allow for real-time monitoring of 8-OH-ACV levels in patients, enabling immediate dose adjustments if necessary.

These advancements in analytical techniques will provide researchers and clinicians with more powerful tools to study 8-OH-ACV and its clinical implications.

| Analytical Technique | Application in 8-OH-ACV Research | Potential Future Advancements |

| High-Performance Liquid Chromatography (HPLC) | Quantification in biological fluids. researchgate.net | Improved column technologies for better resolution. |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | Highly sensitive and specific detection. nih.gov | Miniaturization for point-of-care testing. |

| Capillary Electrophoresis | Separation based on charge and size. | Integration with mass spectrometry for enhanced identification. |

| Immunoassays | Potential for rapid screening. | Development of highly specific monoclonal antibodies. |

Elucidation of Potential Bioactivity Beyond Antiviral Effects

While this compound is primarily known as a metabolite of an antiviral drug, there is a growing interest in exploring whether it possesses any intrinsic biological activities of its own, independent of its parent compound. Some research has suggested that derivatives of related compounds may have other pharmacological applications, such as anticancer potential.

Future investigations will explore a range of potential bioactivities:

Immunomodulatory Effects: Investigating whether 8-OH-ACV can modulate the immune system, which could have implications for inflammatory or autoimmune conditions. nih.gov

Anticancer Properties: Screening 8-OH-ACV against various cancer cell lines to determine if it exhibits any cytotoxic or anti-proliferative effects.

Interaction with Cellular Targets: Utilizing computational and experimental approaches to identify potential protein targets of 8-OH-ACV, which could reveal novel pharmacological pathways.

The discovery of any significant bioactivity would open up new avenues for research and could potentially lead to the development of new therapeutic agents based on the this compound scaffold.

Q & A

Basic: What are the established protocols for synthesizing 8-Hydroxyacyclovir in laboratory settings?

Methodological Answer:

Synthesis protocols should follow IUPAC guidelines for nucleoside analog preparation, including stepwise protection-deprotection strategies for hydroxyl groups. Characterization must involve high-resolution mass spectrometry (HRMS) for molecular weight validation, H/C NMR for structural elucidation, and HPLC with UV detection (λ = 254 nm) to confirm purity (>98%). Reaction conditions (e.g., solvent, temperature, catalysts) must be documented with stoichiometric ratios and yield calculations .

Advanced: How can researchers address contradictory findings in studies evaluating this compound’s pharmacokinetics?

Methodological Answer:

Contradictions often arise from methodological biases. Use the following steps:

- Assess Allocation Concealment: Trials with inadequate/unclear randomization (e.g., non-blinded allocation) may overestimate efficacy by 30–41% .

- Control for Confounding Variables: Adjust for covariates like renal clearance variability using multivariate regression models.

- Replicate in Diverse Models: Compare results across in vitro (e.g., Caco-2 permeability assays), in vivo (rodent PK studies), and ex vivo (plasma protein binding) systems to isolate discrepancies .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and stability?

Methodological Answer:

- For Purity: Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and validate with USP standards.

- For Stability: Conduct accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions, monitoring degradation products via LC-MS/MS .

Advanced: What statistical approaches are appropriate for meta-analyses of this compound’s clinical trial data?

Methodological Answer:

- Follow PRISMA Guidelines: Systematically extract data from trials meeting inclusion criteria (e.g., double-blinded, adequate sample size) and assess heterogeneity via Cochran’s Q and I statistics .

- Account for Publication Bias: Use funnel plots and Egger’s regression to detect missing studies.

- Apply Random-Effects Models: When heterogeneity is high (I > 50%), prioritize subgroup analyses (e.g., immunocompromised vs. immunocompetent cohorts) .

Basic: How should researchers design in vitro experiments to assess this compound’s antiviral activity?

Methodological Answer:

- Cell Line Selection: Use standardized models (e.g., Vero E6 for herpesviruses) with multiplicity of infection (MOI) ≤ 0.1.

- Dose-Response Curves: Test 6–8 concentrations (0.1–100 μM) in triplicate, calculating IC values via nonlinear regression (GraphPad Prism).

- Controls: Include acyclovir as a positive control and vehicle-only (DMSO < 0.1%) as a negative control .

Advanced: How to integrate multi-omics data to explore this compound’s off-target effects?

Methodological Answer:

- Transcriptomics: Perform RNA-seq on treated vs. untreated cells, applying DESeq2 for differential expression analysis (FDR < 0.05).

- Proteomics: Use tandem mass tagging (TMT) with LC-MS/MS to quantify protein abundance changes.

- Network Pharmacology: Map targets to STRING DB, identifying enriched pathways (e.g., DNA repair, apoptosis) via Gene Ontology .

Basic: What are the best practices for reporting this compound’s pharmacological data in manuscripts?

Methodological Answer:

- Structure: Follow RSC guidelines: clearly state research objectives, experimental design (e.g., randomized block design), and statistical methods (e.g., ANOVA with post-hoc tests).

- Data Transparency: Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials and deposit in repositories like Zenodo .

Advanced: What methodologies detect resistance mechanisms to this compound in viral strains?

Methodological Answer:

- Genotypic Analysis: Amplify viral TK (thymidine kinase) genes via PCR and sequence to identify mutations (e.g., A146T, R176Q) linked to reduced drug activation.

- Phenotypic Assays: Compare IC values in wild-type vs. mutant strains using plaque reduction assays.

- Structural Modeling: Perform molecular docking (AutoDock Vina) to visualize altered drug-enzyme interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.